N-(2-methoxyphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H19N5O5S3 and its molecular weight is 445.53. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
Carbonic Anhydrase Inhibition : A study explored the structure of Methazolamide, a derivative of sulfonamide and an inhibitor of carbonic anhydrase. The research detailed the crystal and molecular structure, offering insights into the interactions at the molecular level, which could be relevant for understanding the structural basis of inhibition by similar compounds (Alzuet et al., 1992).
Glutaminase Inhibition : Another study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of glutaminase, highlighting the potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Anticonvulsant Agents : Research on the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents indicates the versatility of such compounds in medical applications, particularly in addressing convulsive disorders (Farag et al., 2012).
Biological Activities
Cytotoxic Activities : A study on novel sulfonamide derivatives revealed their cytotoxic activities against various cancer cell lines, suggesting the potential utility of such compounds in the development of new anticancer drugs (Ghorab et al., 2015).
Antimicrobial Activities : Research into novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety showed promising antimicrobial activities, underscoring the importance of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S3/c1-20(28(3,23)24)8-12(21)17-14-18-19-15(27-14)26-9-13(22)16-10-6-4-5-7-11(10)25-2/h4-7H,8-9H2,1-3H3,(H,16,22)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJCWPNXBVANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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